Cas no 159556-77-1 (cis-1-benzhydryl-2-methyl-azetidin-3-amine)

Technical Introduction: cis-1-Benzhydryl-2-methyl-azetidin-3-amine is a chiral azetidine derivative featuring a benzhydryl group at the 1-position and a methyl substituent at the 2-position. This structurally constrained amine is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of pharmacophores targeting central nervous system (CNS) disorders. The rigid azetidine ring enhances conformational control, while the benzhydryl moiety may contribute to improved lipophilicity and binding affinity. Its stereochemistry (cis-configuration) is critical for selective interactions in asymmetric synthesis or drug design. Suitable for exploratory research in peptidomimetics and small-molecule therapeutics.
cis-1-benzhydryl-2-methyl-azetidin-3-amine structure
159556-77-1 structure
商品名:cis-1-benzhydryl-2-methyl-azetidin-3-amine
CAS番号:159556-77-1
MF:C17H20N2
メガワット:252.354104042053
CID:5272735

cis-1-benzhydryl-2-methyl-azetidin-3-amine 化学的及び物理的性質

名前と識別子

    • cis-1-benzhydryl-2-methyl-azetidin-3-amine
    • インチ: 1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m1/s1
    • InChIKey: CJCQBRZYAQTEOO-CZUORRHYSA-N
    • ほほえんだ: N1(C(C2=CC=CC=C2)C2=CC=CC=C2)C[C@@H](N)[C@H]1C

cis-1-benzhydryl-2-methyl-azetidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96901-25G
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 95%
25g
¥ 32,201.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96901-250MG
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 95%
250MG
¥ 1,287.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96901-5G
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 95%
5g
¥ 9,662.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96901-500MG
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 95%
500MG
¥ 1,933.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96901-1.0g
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 95%
1.0g
¥3221.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96901-250.0mg
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 95%
250.0mg
¥1287.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96901-10.0g
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 95%
10.0g
¥16104.0000 2024-07-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00770257-1g
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 98%
1g
¥8281.0 2023-04-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96901-1G
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 95%
1g
¥ 3,220.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96901-100MG
cis-1-benzhydryl-2-methyl-azetidin-3-amine
159556-77-1 95%
100MG
¥ 646.00 2023-03-17

cis-1-benzhydryl-2-methyl-azetidin-3-amine 関連文献

cis-1-benzhydryl-2-methyl-azetidin-3-amineに関する追加情報

Introduction to cis-1-benzhydryl-2-methyl-azetidin-3-amine (CAS No. 159556-77-1)

cis-1-benzhydryl-2-methyl-azetidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 159556-77-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a unique structural framework that has garnered considerable attention from researchers due to its potential applications in drug discovery and medicinal chemistry. The compound’s molecular structure, characterized by a benzhydryl substituent at the 1-position and a methyl group at the 2-position of an azetidine ring, coupled with an amine functionality at the 3-position, presents a versatile scaffold for further chemical manipulation and biological evaluation.

The benzhydryl moiety is known for its ability to enhance binding affinity and stability in protein-ligand interactions, making it a valuable component in the design of enzyme inhibitors and receptor modulators. In contrast, the methyl group at the 2-position of the azetidine ring introduces steric and electronic modifications that can fine-tune the pharmacokinetic properties of derivatives. The presence of an amine group at the 3-position further broadens the scope of functionalization, allowing for derivatization into amides, sulfonamides, or other pharmacologically relevant entities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of cis-1-benzhydryl-2-methyl-azetidin-3-amine with various biological targets. Studies suggest that this compound exhibits promising interactions with enzymes involved in metabolic pathways, including those implicated in inflammation and cancer progression. The rigid azetidine core provides a scaffold that can mimic natural substrates or transition states, facilitating the development of potent inhibitors.

In vitro studies have demonstrated that derivatives of cis-1-benzhydryl-2-methyl-azetidin-3-amine exhibit inhibitory activity against several key enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. The benzhydryl substituent appears to play a crucial role in anchoring the molecule into the active site of these enzymes, while the methyl group modulates side-chain interactions to optimize binding affinity. These findings highlight the compound’s potential as a lead structure for developing novel therapeutic agents.

The synthesis of cis-1-benzhydryl-2-methyl-azetidin-3-amine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include ring-closing metathesis or cyclization strategies to construct the azetidine core, followed by selective functionalization at the 1-, 2-, and 3 positions. Advances in catalytic systems have improved the efficiency of these reactions, reducing reliance on harsh conditions and minimizing byproduct formation.

The pharmacological profile of cis-1-benzhydryl-2-methyl-azetidin-3-amine has been further explored through structure-based drug design approaches. By leveraging high-resolution crystal structures of target proteins, medicinal chemists can rationally modify key regions of the molecule to enhance potency, selectivity, and pharmacokinetic properties. This iterative process often involves replacing or appending functional groups while maintaining overall structural integrity.

One notable application of derivatives derived from cis-1-benzhydryl-2-methyl-azetidin-3-amine is in the development of kinase inhibitors. Kinases are a family of enzymes central to many signaling pathways involved in cell growth, differentiation, and survival. Inhibiting aberrant kinase activity has emerged as a viable strategy for treating cancers and inflammatory diseases. The unique combination of substituents in this compound allows for precise tuning of interactions with different kinase isoforms, offering opportunities for targeted therapy.

Preclinical studies have provided insights into the metabolic stability and distribution profiles of cis-1-benzhydryl-2-methyl-azetidin-3-am ine derivatives. Metabolic studies indicate that these compounds undergo biotransformation primarily via cytochrome P450-mediated oxidation pathways, suggesting potential drug-drug interactions with co-administered medications. Pharmacokinetic evaluations have revealed favorable oral bioavailability and moderate tissue distribution, positioning this class of compounds as candidates for systemic therapeutic applications.

The future direction of research on cis -1-benzhy dryl -2 -methyl -azetidin -3 -amine includes exploring its role in modulating neural pathways associated with neurodegenerative diseases. Preliminary data suggest that certain derivatives may interact with neurotransmitter receptors or ion channels implicated in conditions such as Alzheimer’s disease or Parkinson’s disease. Further investigation into these mechanisms could pave the way for novel therapeutic interventions.

Collaborative efforts between synthetic chemists and biologists are essential for maximizing the therapeutic potential of cis -1 -benzhy dryl -2 -methyl -azetidin -3 -amine . By integrating synthetic methodologies with high-throughput screening technologies, researchers can rapidly identify promising derivatives for further development. Additionally, computational modeling tools will continue to play a critical role in guiding structural optimization efforts toward achieving desired pharmacological outcomes.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:159556-77-1)cis-1-benzhydryl-2-methyl-azetidin-3-amine
A1066937
清らかである:99%
はかる:1g
価格 ($):1086.0